
(S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one is a chiral compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to the chromen-2-one core. The chirality of the compound is due to the stereocenter at the pyrrolidine ring, making it an important molecule in asymmetric synthesis and chiral chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 6-(2-aminopyrrolidin-1-yl)chromen-2-one using a suitable cyclizing agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of microfluidic reactors has also been explored for the efficient synthesis of this compound .
化学反応の分析
Types of Reactions: (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced chroman-2-one, and substituted pyrrolidine derivatives .
科学的研究の応用
(S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
類似化合物との比較
- (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
- ®-6-(Pyrrolidin-2-yl)-2H-chromen-2-one
- (S)-6-(Pyrrolidin-2-yl)-1H-indole
Comparison: Compared to its analogs, (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one is unique due to its specific stereochemistry and the presence of the chromen-2-one core. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
6-[(2S)-pyrrolidin-2-yl]chromen-2-one |
InChI |
InChI=1S/C13H13NO2/c15-13-6-4-10-8-9(3-5-12(10)16-13)11-2-1-7-14-11/h3-6,8,11,14H,1-2,7H2/t11-/m0/s1 |
InChIキー |
LLDJXUZDFPMJJQ-NSHDSACASA-N |
異性体SMILES |
C1C[C@H](NC1)C2=CC3=C(C=C2)OC(=O)C=C3 |
正規SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OC(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)

![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)
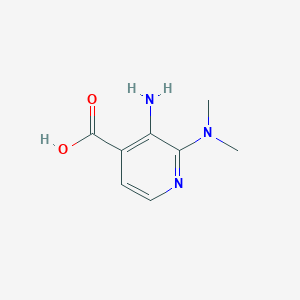
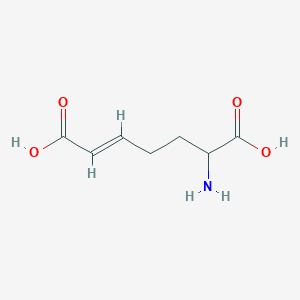
![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
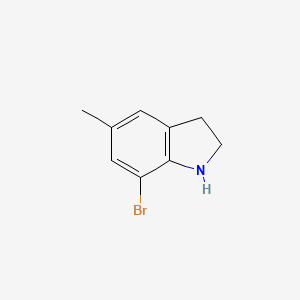
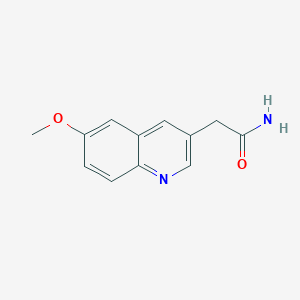
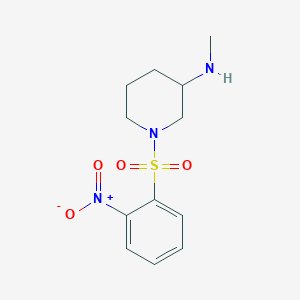
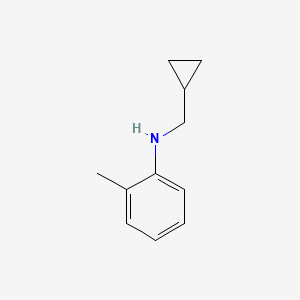
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13321681.png)

